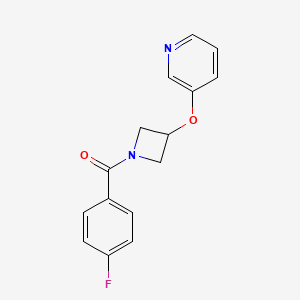

(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-fluorophenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O2/c16-12-5-3-11(4-6-12)15(19)18-9-14(10-18)20-13-2-1-7-17-8-13/h1-8,14H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGJTFDGWGLQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)F)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

Introduction of the Pyridin-3-yloxy Group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with an appropriate nucleophile to form the pyridin-3-yloxy moiety.

Attachment of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the azetidine ring, often through a carbonylation reaction or a similar coupling reaction.

Industrial Production Methods

Industrial production of (4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogenated compounds, nucleophiles, and electrophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

- Therapeutic Potential : The compound has been studied for its potential as a therapeutic agent targeting specific pathways involved in pain management and inflammation. It has shown promise in inhibiting enzymes such as leukotriene A-4 hydrolase and mitogen-activated protein kinase 14, which are implicated in inflammatory responses and pain signaling pathways.

- Antinociceptive Efficacy : Research indicates that similar compounds exhibit antinociceptive effects in models of inflammatory and neuropathic pain, suggesting that (4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone may have similar properties.

Biochemical Applications

- Enzyme Inhibition : The compound has been found to interact with key enzymes in biological systems, potentially serving as an inhibitor that can modulate enzymatic activity. Its mechanism of action typically involves competitive inhibition, which is crucial for drug design.

- Cellular Effects : Studies suggest that it may influence cellular functions by interacting with various biomolecules, thus impacting signaling pathways critical for cell survival and proliferation.

Chemical Synthesis

- Building Block for Complex Molecules : In synthetic organic chemistry, (4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone serves as a valuable building block for the synthesis of more complex molecules, enabling researchers to explore new chemical entities with desired biological activities.

-

Synthetic Routes : The synthesis typically involves several steps:

- Formation of the azetidine ring through cyclization reactions.

- Introduction of the pyridin-3-yloxy group via nucleophilic substitution.

- Coupling of the fluorophenyl group to the azetidine ring through carbonylation or similar reactions.

Case Studies and Research Findings

Recent studies have highlighted the compound's ability to modulate pain pathways effectively. For instance:

- Study on Pain Models : In preclinical trials, compounds structurally related to (4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone demonstrated significant reductions in pain responses in animal models of neuropathic pain, suggesting a potential pathway for therapeutic development.

- Biochemical Characterization : Investigations into the biochemical properties revealed that this compound interacts with specific receptors involved in pain perception, providing insights into its mechanism of action as an analgesic agent.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling pathways, or affect cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

(4-Fluorophenyl)(3-(pyridin-4-yloxy)azetidin-1-yl)methanone: Similar in structure but with a different position of the pyridinyl group.

(4-Fluorophenyl)(3-(pyridin-2-yloxy)azetidin-1-yl)methanone: Another structural isomer with the pyridinyl group in a different position.

(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone: Similar compound with an ethanone group instead of methanone.

Uniqueness

(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Biological Activity

(4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a synthetic organic compound that has attracted significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a fluorophenyl group, a pyridin-3-yloxy moiety, and an azetidin-1-yl methanone, which contribute to its interactions with various biological systems.

The chemical structure of (4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can be summarized as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 252.27 g/mol

- CAS Number : 1904167-39-0

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Ring : This is achieved via cyclization reactions using suitable precursors.

- Introduction of the Pyridin-3-yloxy Group : This step involves nucleophilic substitution reactions with halogenated pyridine derivatives.

- Attachment of the Fluorophenyl Group : The final step often employs carbonylation reactions to couple the fluorophenyl moiety with the azetidine ring.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of (4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The compound's IC values indicate significant potency in inhibiting cell proliferation:

| Cell Line | IC Value (µM) |

|---|---|

| MCF-7 | 8 |

| PC-3 | 10 |

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving inhibition of specific kinases or other molecular targets .

The biological activity of (4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is believed to be mediated through its ability to bind selectively to certain proteins involved in cancer progression. Molecular docking studies have indicated strong binding affinities for targets such as epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and survival .

Case Studies

Several case studies have documented the effects of this compound in vitro and in vivo:

- In Vitro Study on MCF-7 Cells : A study reported that treatment with (4-Fluorophenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone resulted in a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 5 µM.

- In Vivo Efficacy : In animal models, administration of this compound demonstrated reduced tumor size compared to control groups, indicating its potential as a therapeutic agent for cancer treatment .

Q & A

Q. Optimization Tips :

- Solvent selection (e.g., DCM, THF, or DMF) impacts reaction efficiency and purity .

- Temperature control (0–25°C) minimizes side reactions like hydrolysis of the azetidine ring.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>70%) .

Basic Question: How should researchers characterize this compound to confirm its structural integrity and purity?

Answer:

Use a multi-technique approach:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Match the molecular ion peak to the exact mass (C₁₅H₁₂F₂N₂O₂: calculated 294.09 g/mol) .

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced Question: What computational methods are suitable for predicting the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) is ideal for modeling:

- Dipole Moments : Calculate ground-state (µg) and excited-state (µe) dipole moments to predict solvatochromic behavior .

- Frontier Molecular Orbitals (HOMO/LUMO) : Analyze electron distribution to assess reactivity (e.g., nucleophilic attack at the azetidine oxygen) .

- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions (e.g., DMSO vs. methanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.